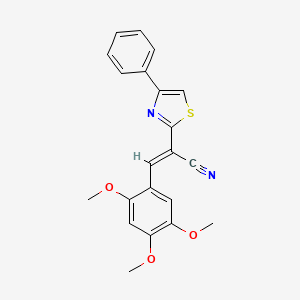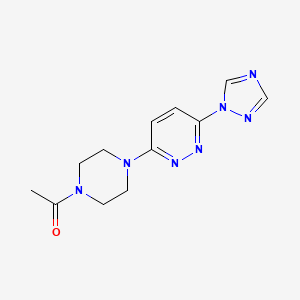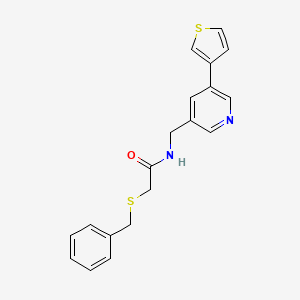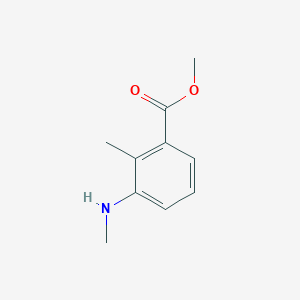
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, also known as PTAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PTAC belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Photophysical Properties
Research on positional isomeric acrylonitrile derivatives, including compounds with core pyridine and phenyl moieties similar to the specified compound, has been conducted to explore their photophysical properties. These compounds have shown unique solvatochromic behaviors influenced by solvent interactions, suggesting potential applications in optical materials and sensors. The studies utilized various analytical techniques, including UV-Vis, fluorescence, IR spectroscopy, and single crystal X-ray diffraction, to understand their optical and structural properties (Castillo et al., 2021).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of acrylonitrile derivatives for their in vitro cytotoxic activities against different cancer cell lines. For instance, a series of acrylonitrile compounds substituted with various heteroaryl groups were synthesized and tested, revealing structure-activity relationships that highlight the sensitivity of cytotoxic potency to specific structural modifications. These findings could guide the development of new anticancer drugs (Sa̧czewski et al., 2004).
Photovoltaic Applications
The potential use of acrylonitrile derivatives in photovoltaic applications has been explored through the synthesis of novel compounds and their integration into dye-sensitized solar cells (DSSCs). These studies aim to enhance the light harvesting efficiency and overall performance of DSSCs, demonstrating the versatility of acrylonitrile derivatives in energy-related applications (Ryu et al., 2009).
Antimicrobial Agents
Acrylonitrile derivatives have also been investigated for their antimicrobial properties. The synthesis of novel thiazolidin-4-one derivatives incorporating the acrylonitrile moiety has shown promising antibacterial and antifungal activities. These findings support the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2012).
Organic Solar Cell Applications
Investigations into the use of acrylonitrile derivatives as electron acceptors in organic solar cells have revealed their potential to enhance the efficiency and performance of these energy devices. Through structural characterization and performance evaluation, researchers have identified promising candidates for use in next-generation solar technologies (Kazici et al., 2016).
Propiedades
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-24-18-11-20(26-3)19(25-2)10-15(18)9-16(12-22)21-23-17(13-27-21)14-7-5-4-6-8-14/h4-11,13H,1-3H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDTHRHEHCINJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-phenylthiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)




![1,3,5-trimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2634900.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)

